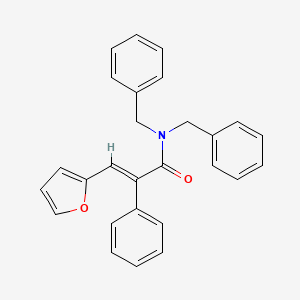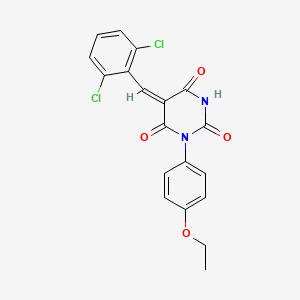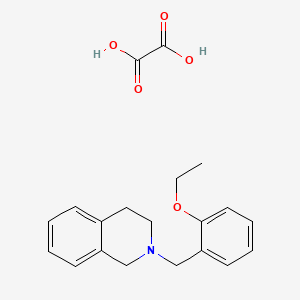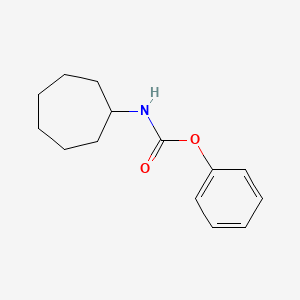![molecular formula C25H25BrN4O4 B5014935 2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5014935.png)
2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinazolinone derivatives, including those with bromo, phenyl, and trimethoxyphenyl groups, are synthesized through a variety of methods. A common approach involves the cyclization reaction of benzylidene-trimethoxybenzohydrazide derivatives in acetic anhydride, leading to the formation of quinazolinone rings. These synthesis procedures are tailored to incorporate various substituents, such as bromo and phenyl groups, to yield specific derivatives with desired properties (Jin et al., 2006).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified by the addition of various substituents. X-ray crystallographic data provide insights into the precise arrangement of atoms within the molecule, offering a basis for understanding the compound's reactivity and interaction with biological targets. Such structural analyses are crucial for the development of compounds with optimized biological activities (Jin et al., 2006).
Chemical Reactions and Properties
Quinazolinone derivatives engage in various chemical reactions, including cyclization, alkylation, and condensation, to form a wide array of compounds with diverse properties. These reactions are instrumental in modifying the chemical structure to enhance biological activity or to imbue the compounds with specific characteristics required for their intended applications. The versatility in chemical reactions allows for the fine-tuning of the compound's properties (Mohamed et al., 2009).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of the substituents. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical development. Understanding the physical properties is essential for the design and development of new compounds with desired pharmacokinetic and pharmacodynamic profiles (Dinakaran et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, define the utility of quinazolinone derivatives in various applications. These properties are determined by the compound's functional groups and overall molecular structure. Detailed chemical analysis is crucial for the identification and development of compounds with potent biological activities and favorable safety profiles. Studies on the synthesis and evaluation of these compounds provide insights into their potential applications and mechanisms of action (Mohamed et al., 2009); (Dinakaran et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-quinazolin-3-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O4/c1-32-20-11-16(12-21(33-2)24(20)34-3)25-28-19-10-9-17(26)13-18(19)23(15-7-5-4-6-8-15)30(25)14-22(31)29-27/h4-13,23H,14,27H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUPBXHLLBJTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=C(C=C3)Br)C(N2CC(=O)NN)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5014855.png)
![5-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5014863.png)

![N-(1-phenylethyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5014878.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5014889.png)



![3-bromo-N-(tert-butyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5014910.png)
![N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B5014929.png)

![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5014948.png)
